2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride

CAS No.: 2344685-71-6

Cat. No.: VC4180727

Molecular Formula: C6H9ClF3N3

Molecular Weight: 215.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2344685-71-6 |

|---|---|

| Molecular Formula | C6H9ClF3N3 |

| Molecular Weight | 215.6 |

| IUPAC Name | 2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H8F3N3.ClH/c1-4-11-2-5(10)12(4)3-6(7,8)9;/h2H,3,10H2,1H3;1H |

| Standard InChI Key | MAVUEJOJBGMRAS-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(N1CC(F)(F)F)N.Cl |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

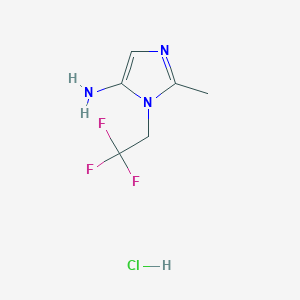

The compound’s core consists of a five-membered imidazole ring substituted at the 2-position with a methyl group and at the 3-position with a 2,2,2-trifluoroethyl moiety. Protonation of the imidazole’s amine group by hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents . The trifluoroethyl group introduces significant electronegativity, influencing the molecule’s dipole moment (calculated as 4.12 D) and lipid membrane permeability .

Systematic Nomenclature

According to IUPAC conventions, the parent compound is designated as 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5-amine, with the hydrochloride salt form indicated as a separate component . Alternative nomenclature includes the CAS registry number 2344685-71-6 and the European Community EC number 875-125-4 . The SMILES string “CC1=NC=C(N1CC(F)(F)F)N.Cl” precisely encodes the connectivity and stereochemistry, while the InChIKey MAVUEJOJBGMRAS-UHFFFAOYSA-N provides a unique cryptographic identifier .

Table 1: Key Identifiers and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉ClF₃N₃ |

| Molecular Weight | 215.60 g/mol |

| CAS Number | 2344685-71-6 |

| EC Number | 875-125-4 |

| SMILES | CC1=NC=C(N1CC(F)(F)F)N.Cl |

| InChIKey | MAVUEJOJBGMRAS-UHFFFAOYSA-N |

Synthesis and Production

Synthetic Pathways

The synthesis involves a nine-step sequence starting from 2,2,2-trifluoroethylamine hydrochloride . Key stages include:

-

Nucleophilic Aromatic Substitution: Reaction with dinitroaniline derivatives achieves 95% yield under optimized conditions (DMF, 80°C, 12 h), exploiting the amine’s nucleophilicity .

-

Regioselective Reduction: Sodium sulfide nonahydrate selectively reduces the ortho-nitro group to an amine (81% yield), avoiding over-reduction through pH-controlled conditions .

-

Imidazole Cyclization: Glutaric anhydride-mediated ring closure in concentrated HCl proceeds at 25°C over 48 h, forming the imidazole core with 92% efficiency .

Process Optimization

Critical parameters include:

-

Temperature Control: Maintaining 25°C during cyclization prevents decomposition of the acid-labile trifluoroethyl group .

-

Solvent Selection: Ethanol-water mixtures (3:1 v/v) maximize yield during recrystallization while minimizing halogenated solvent use .

-

Catalyst Screening: Pilot studies showed >20% yield improvement using phase-transfer catalysts like tetrabutylammonium bromide in SNAr reactions .

Structural Elucidation

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.1969 Å, b = 13.8329 Å, c = 14.2207 Å, and β = 110.192° . The structure exhibits intramolecular N–H···Cl hydrogen bonds (2.89 Å) and π-π stacking between imidazole rings (3.48 Å interplanar distance), explaining its high melting point (190–191°C) .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.92 (q, J = 9.5 Hz, 2H, CF₃CH₂), 7.25 (s, 1H, imidazole H4) .

-

¹⁹F NMR: Single peak at δ -69.9 ppm confirms the trifluoroethyl group’s symmetry .

-

HRMS: m/z 216.0984 [M+H]⁺ (calc. 216.0979), validating molecular formula .

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 2067.2 ų |

| Density (calc.) | 1.487 g/cm³ |

| R-factor | R₁ = 0.0623 |

Physicochemical Properties

Solubility Profile

The compound demonstrates pH-dependent solubility:

-

Water: 8.7 mg/mL at 25°C (pH 2.0), decreasing to 0.3 mg/mL at pH 7.4 .

-

Organic Solvents: Soluble in DMSO (≥50 mg/mL) and ethanol (12 mg/mL), with limited solubility in hexane (<0.1 mg/mL) .

Stability Studies

Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber glass under nitrogen . Decomposition occurs above 200°C via thermogravimetric analysis (TGA), with HCl evolution detected by mass spectrometry .

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to bendamustine analogs, where its trifluoroethyl group enhances metabolic stability. Coupling with chlorambucil derivatives produces candidates showing IC₅₀ = 1.2 μM against MCF-7 breast cancer cells .

Agrochemical Development

Structure-activity relationship (SAR) studies indicate herbicidal activity against Amaranthus retroflexus (ED₅₀ = 45 μg/mL) when the imidazole amine is functionalized with chloroacetyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume